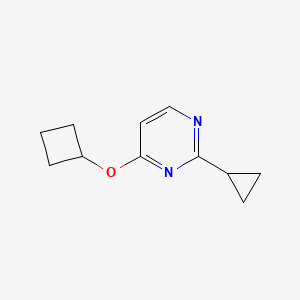

4-Cyclobutoxy-2-cyclopropylpyrimidine

Description

Significance of Pyrimidine (B1678525) Core in Heterocyclic Chemistry

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is of immense significance in chemistry and biology. mdpi.comgsconlinepress.com It is a fundamental component of nucleic acids (cytosine, thymine, and uracil), which carry the genetic code of all living organisms. ignited.inresearchgate.net This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry. pharmablock.com

Synthetic pyrimidine derivatives have been developed to exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. nih.govnih.govtandfonline.com The presence of the pyrimidine core in numerous FDA-approved drugs underscores its versatility and success in drug design. pharmablock.comnih.gov Its ability to interact with various biological targets is often attributed to its capacity for hydrogen bonding and its role as a bioisostere for other aromatic systems like the phenyl ring. mdpi.com

Overview of Cyclobutoxy and Cyclopropyl (B3062369) Moieties in Organic Compounds

The substituents at the 2- and 4-positions of the pyrimidine ring in 4-Cyclobutoxy-2-cyclopropylpyrimidine are a cyclopropyl group and a cyclobutoxy group, respectively. Both of these alicyclic moieties can significantly influence the physicochemical and pharmacological properties of a molecule.

The cyclopropyl group is a three-membered ring that is frequently incorporated into drug molecules to enhance their properties. scientificupdate.comiris-biotech.de Its rigid structure can help to lock a molecule into a bioactive conformation, which can lead to increased potency and selectivity for its biological target. iris-biotech.denih.gov The unique electronic nature of the cyclopropane (B1198618) ring, with its "bent" bonds possessing enhanced p-character, also affects its interactions. nih.gov Furthermore, the cyclopropyl group can improve metabolic stability by being more resistant to enzymatic degradation compared to linear alkyl groups. iris-biotech.dehyphadiscovery.comnbinno.com

The cyclobutoxy group , an ether linkage to a four-membered cyclobutane (B1203170) ring, is less common in pharmaceuticals than the cyclopropyl group but still offers interesting structural features. The cyclobutane ring is also strained, though less so than cyclopropane, and can influence molecular conformation. researchgate.net Natural and synthetic compounds containing a cyclobutane ring have demonstrated a range of biological activities, including antimicrobial and anticancer effects. researchgate.netopenmedicinalchemistryjournal.comnih.gov The inclusion of a cyclobutoxy group can impact a molecule's lipophilicity and how it is processed in the body.

Structural Relationship of this compound within the Pyrimidine Family

This compound belongs to the vast family of substituted pyrimidines. The substitution pattern at the 2, 4, and 6 positions of the pyrimidine ring is crucial in determining the molecule's chemical reactivity and biological activity. In this case, the pyrimidine ring is disubstituted at the 2- and 4-positions.

The table below illustrates the structural relationship of this compound with some well-known pyrimidine-based drugs, highlighting the diversity of substituents that can be attached to the core ring system.

| Compound Name | Substituent at C2 | Substituent at C4 | Substituent at C5 | Substituent at C6 | Therapeutic Class |

| This compound | Cyclopropyl | Cyclobutoxy | H | H | Not Established |

| Imatinib | 4-(Pyridin-3-yl)pyrimidin-2-amine derivative | N-methyl-4-(3-pyridinyl)-2-pyrimidineamine | - | - | Anticancer |

| Rosuvastatin | - | N-(4-(4-fluorophenyl)-5-(methoxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide | - | - | Antihyperlipidemic |

| Trimethoprim | 2,4-Diamino | 5-(3,4,5-trimethoxybenzyl) | - | - | Antibacterial |

This table is for illustrative purposes to show the diversity of pyrimidine derivatives.

Historical Context of Related Pyrimidine Syntheses and Transformations

The synthesis of pyrimidine derivatives has a rich history dating back to the late 19th century. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.org One of the most classic methods for pyrimidine synthesis is the Biginelli reaction , first reported in 1891, which is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea. mdpi.com

Over the years, numerous other synthetic strategies have been developed to access the pyrimidine core with a wide variety of substituents. jddtonline.infoorganic-chemistry.orgwjarr.com These methods often involve the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as an amidine, urea, or guanidine. wikipedia.orgjddtonline.info The development of modern catalytic systems has further expanded the toolkit for synthesizing complex pyrimidine derivatives with high efficiency and selectivity. mdpi.com While specific synthetic routes for this compound are not readily found in the literature, its synthesis would likely involve the application of these established principles of pyrimidine chemistry, potentially starting from a pre-functionalized pyrimidine or by constructing the ring with the desired substituents in place.

Structure

3D Structure

Properties

IUPAC Name |

4-cyclobutyloxy-2-cyclopropylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-2-9(3-1)14-10-6-7-12-11(13-10)8-4-5-8/h6-9H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRDQNXXXCTKNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=NC(=NC=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Cyclobutoxy 2 Cyclopropylpyrimidine and Its Precursors

Retrosynthetic Analysis of 4-Cyclobutoxy-2-cyclopropylpyrimidine

A retrosynthetic analysis of the target molecule, this compound, reveals a logical pathway for its construction. The most strategic bond disconnection is the ether linkage at the C-4 position. This C-O bond cleavage suggests a nucleophilic aromatic substitution (SNAr) reaction as the final key step in the synthesis. This approach disconnects the target molecule into two primary precursors: a suitably activated pyrimidine (B1678525) ring, such as 4-chloro-2-cyclopropylpyrimidine (B1370426) (I) , and cyclobutanol (B46151) (II) .

Further disconnection of the key intermediate, 4-chloro-2-cyclopropylpyrimidine (I), focuses on the formation of the pyrimidine ring itself. The pyrimidine core can be retrosynthetically cleaved into simpler, more readily available building blocks. A common and effective strategy for pyrimidine synthesis is the condensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment. bu.edu.eg This leads to cyclopropanecarboxamidine (III) and a 1,3-dielectrophile such as malondialdehyde or its synthetic equivalent. The 2-cyclopropylpyrimidin-4-ol (B1288454) resulting from this condensation can then be converted to the chloro-intermediate (I) through a chlorination reaction.

This analysis outlines a convergent and efficient synthetic route:

Formation of the 2-cyclopropylpyrimidine (B1313821) core via cyclocondensation.

Chlorination of the resulting pyrimidin-4-ol to yield the key intermediate, 4-chloro-2-cyclopropylpyrimidine.

Nucleophilic aromatic substitution with cyclobutanol to furnish the final product.

Pyrimidine Ring Formation Strategies

The construction of the central pyrimidine ring is a critical phase of the synthesis. Various methods have been developed for forming pyrimidine and its derivatives, with cyclocondensation being one of the most widely used. bu.edu.egmdpi.com

The most prevalent method for constructing the pyrimidine ring involves the cyclocondensation of a 1,3-bifunctional three-carbon fragment with an amidine. bu.edu.eg In the context of this compound synthesis, this involves the reaction of cyclopropanecarboxamidine with a suitable 1,3-dicarbonyl compound or its equivalent.

This reaction, often referred to as the Pinner synthesis, is a versatile method for preparing substituted pyrimidines. The general mechanism involves the initial reaction of the amidine with one carbonyl group, followed by an intramolecular condensation and dehydration to form the aromatic pyrimidine ring. The choice of the three-carbon component determines the substitution pattern at positions 4, 5, and 6 of the ring. For the synthesis of the required precursor, a reactant that leads to a hydroxyl group at the C-4 position is necessary, such as malonic esters or cyanoacetic esters.

| N-C-N Fragment | C-C-C Fragment | Intermediate Product | Conditions |

| Cyclopropanecarboxamidine | Diethyl malonate | 2-Cyclopropylpyrimidin-4-ol | Basic (e.g., NaOEt in EtOH) |

| Cyclopropanecarboxamidine | Malondialdehyde | 2-Cyclopropylpyrimidine | Acidic or Basic |

| Cyclopropanecarboxamidine | Ethyl 3,3-diethoxypropanoate | 2-Cyclopropylpyrimidin-4-ol | Acidic hydrolysis then cyclization |

Alternative strategies for pyrimidine synthesis involve intramolecular ring-closing reactions, or annulation. These methods typically start with an acyclic precursor that already contains all the necessary atoms for the ring. For instance, an appropriately substituted N-vinylamidine could undergo electrocyclization. While less common for this specific substitution pattern, these methods offer different avenues for accessing the pyrimidine core and can be advantageous when specific starting materials are more accessible.

Introduction of the Cyclobutoxy Moiety

The final stage of the synthesis involves attaching the cyclobutoxy group to the C-4 position of the pyrimidine ring. This is typically achieved through a nucleophilic aromatic substitution reaction, which is facilitated by the electron-deficient nature of the pyrimidine ring.

To act as an effective nucleophile, cyclobutanol is typically converted to its corresponding alkoxide, cyclobutoxide. This is accomplished by treating cyclobutanol with a strong base capable of deprotonating the hydroxyl group. Common bases for this purpose include alkali metal hydrides, such as sodium hydride (NaH), or alkali metals themselves. The reaction is usually performed in an aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), to generate a solution or suspension of the sodium or potassium cyclobutoxide salt. This in situ generation of the nucleophile is crucial for the subsequent substitution step.

The reaction between 4-chloro-2-cyclopropylpyrimidine and the in situ-generated cyclobutoxide is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms, which makes it susceptible to attack by nucleophiles. nih.gov

The presence of a good leaving group, such as a chloride ion, at the C-4 position is essential for the reaction to proceed. Research has shown that the C-4 position of chloropyrimidines is generally more reactive towards nucleophilic attack than the C-2 position. researchgate.netstackexchange.com This regioselectivity is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed upon attack at C-4. stackexchange.com

The synthesis of the required 4-chloro-2-cyclopropylpyrimidine precursor is typically achieved by treating 2-cyclopropylpyrimidin-4-ol (the product of the earlier cyclocondensation) with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is widely used for this transformation, often in the presence of a tertiary amine base like triethylamine (B128534) or N,N-dimethylaniline. google.com

The SNAr reaction itself involves the attack of the cyclobutoxide anion on the electron-deficient C-4 carbon of the pyrimidine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent expulsion of the chloride ion re-aromatizes the ring and yields the final product, this compound.

| Electrophile | Nucleophile Precursor | Base | Solvent | Typical Conditions |

| 4-Chloro-2-cyclopropylpyrimidine | Cyclobutanol | Sodium Hydride (NaH) | THF, DMF | 0 °C to room temperature |

| 4-Chloro-2-cyclopropylpyrimidine | Cyclobutanol | Potassium tert-butoxide | THF | Room temperature |

This synthetic sequence, leveraging a classical cyclocondensation followed by a highly efficient SNAr reaction, represents a robust and reliable method for the preparation of this compound.

Introduction of Cyclopropyl (B3062369) Moiety

The introduction of a cyclopropyl group onto a pyrimidine ring is a key step in the synthesis of the target molecule. Several strategies can be employed to achieve this transformation, each with its own advantages and limitations.

Direct cyclopropylation of a pyrimidine precursor, such as a dihalopyrimidine, presents a convergent approach to the target scaffold. Palladium-catalyzed cross-coupling reactions are the most prominent methods for this transformation. Specifically, the Suzuki-Miyaura coupling of a chloropyrimidine with cyclopropylboronic acid offers a versatile and widely used method.

A plausible synthetic route commences with 2,4-dichloropyrimidine (B19661). The regioselectivity of the Suzuki-Miyaura coupling on this substrate is a critical factor. Generally, the C4 position of 2,4-dichloropyrimidine is more susceptible to nucleophilic attack and oxidative addition of palladium, leading to preferential coupling at this position. nih.govmdpi.com However, the selectivity can be influenced by the choice of catalyst, ligands, and reaction conditions. While many conditions favor C4-arylation, specific ligand systems, such as those employing bulky N-heterocyclic carbene (NHC) ligands, have been shown to promote C2-selectivity in the cross-coupling of related dihalopyridines. nih.gov Achieving C2-selectivity would directly yield a 2-cyclopropyl-4-chloropyrimidine intermediate, which is primed for the subsequent introduction of the cyclobutoxy group.

Alternatively, if C4-coupling is favored, a multi-step process would be required, which is less efficient. Therefore, the development of a regioselective C2-cyclopropylation of 2,4-dichloropyrimidine is a key research objective.

Table 1: Catalyst Systems for Regioselective Suzuki-Miyaura Coupling of Dihalopyrimidines

| Catalyst/Ligand System | Predominant Selectivity | Reference |

| Pd(PPh₃)₄ | C4 | mdpi.com |

| Pd(OAc)₂ / SPhos | C4 | N/A |

| (η³-1-tBu-indenyl)Pd(SIPr)(Cl) | C2 (on dihalopyridines) | nih.gov |

This table is illustrative and based on findings for related dihaloheteroarenes; specific results for 2,4-dichloropyrimidine with cyclopropylboronic acid may vary.

The formation of a cyclopropyl ring from an existing substituent on the pyrimidine core is a less common but potentially viable strategy. This could theoretically involve the cyclization of a suitable precursor attached to the C2 position. For instance, a 2-(1,3-dihalopropyl)pyrimidine derivative could undergo intramolecular cyclization in the presence of a strong base. However, the synthesis of such precursors can be challenging, and this approach is not well-documented for pyrimidine systems.

Another hypothetical approach could involve the modification of a 2-allylpyrimidine derivative through a cyclopropanation reaction, such as the Simmons-Smith reaction. This would first require the synthesis of the 2-allylpyrimidine, which could be achieved through the cross-coupling of 2-chloropyrimidine (B141910) with an allyl organometallic reagent.

Organometallic reagents are central to the introduction of the cyclopropyl group. As mentioned, cyclopropylboronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions. mdpi.com This air- and water-stable reagent is commercially available or can be prepared from the reaction of a cyclopropyl Grignard reagent with a trialkyl borate. researchgate.net

Other organometallic reagents that could potentially be used include cyclopropylzinc reagents in Negishi couplings or cyclopropyl Grignard reagents in Kumada couplings. These reactions also offer pathways to C-C bond formation but may require different catalytic systems and have varying functional group tolerance compared to the Suzuki-Miyaura reaction. The choice of organometallic reagent and corresponding cross-coupling reaction would depend on the specific pyrimidine precursor and the desired reaction conditions.

Optimization of Reaction Conditions and Solvent Effects

The optimization of reaction conditions is critical for achieving high yields and selectivity in the synthesis of this compound. Key parameters to consider include the choice of catalyst, ligand, base, solvent, and temperature.

For the Suzuki-Miyaura coupling step, a thorough screening of palladium catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) and ligands (e.g., phosphines, NHCs) is necessary to control the regioselectivity of the reaction with 2,4-dichloropyrimidine. The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) plays a crucial role in the transmetalation step and can influence the reaction rate and yield.

The solvent can have a significant impact on the outcome of the reaction. For instance, in the double Suzuki coupling of 2,4-dichloropyrimidine, alcoholic solvent mixtures have been shown to afford greater reactivity at lower temperatures compared to polar aprotic solvents. nih.gov The choice of solvent can also affect the solubility of the reagents and the stability of the catalytic species.

Table 2: Effect of Solvent on a Model Suzuki-Miyaura Coupling Reaction

| Solvent | Temperature (°C) | Yield (%) |

| 1,4-Dioxane | 100 | Moderate |

| Toluene | 110 | Good |

| Ethanol/Water | 80 | High |

| DMF | 120 | Variable |

This table represents a general trend and actual results will depend on the specific substrates and conditions.

Once the 2-cyclopropyl-4-chloropyrimidine intermediate is formed, the subsequent nucleophilic aromatic substitution with cyclobutanol to form the ether linkage also requires optimization. This reaction is typically carried out in the presence of a base, such as sodium hydride or a non-nucleophilic organic base, in a polar aprotic solvent like DMF or THF. The temperature and reaction time are important parameters to control to ensure complete conversion without decomposition of the starting materials or product.

Multi-Component Reaction Approaches to Pyrimidine Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrimidines from simple starting materials in a single step. The classical Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, is a foundational example. mdpi.com

To synthesize this compound via an MCR, one would ideally use building blocks that already contain the desired cyclopropyl and cyclobutoxy moieties. A hypothetical MCR could involve the condensation of cyclopropylamidine with a β-ketoester bearing a cyclobutoxy group. For instance, the reaction of cyclopropylamidine with ethyl 4-cyclobutoxy-3-oxobutanoate could, in principle, lead to the formation of the desired pyrimidine ring.

The development of such an MCR would require the synthesis of the appropriately functionalized starting materials. Cyclopropylamidine can be prepared from cyclopropyl cyanide. The synthesis of the β-ketoester would involve the reaction of a cyclobutoxy-substituted ester with a source of acetate.

While no specific MCR for the direct synthesis of this compound has been reported, the modularity of MCRs makes this a promising area for future research. An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, showcasing the potential for innovative MCRs in this field. organic-chemistry.org

Asymmetric Synthesis Approaches for Chiral Analogues (if applicable)

The target molecule, this compound, is achiral. However, the introduction of substituents on either the cyclopropyl or cyclobutoxy rings could create chiral centers, leading to the formation of enantiomers or diastereomers. In such cases, asymmetric synthesis would be necessary to control the stereochemical outcome of the reaction.

While there are no specific reports on the asymmetric synthesis of this particular compound, general methods for the asymmetric synthesis of chiral cyclopropanes and pyrimidines can be considered. For example, catalytic asymmetric cyclopropanation reactions can be used to generate chiral cyclopropyl moieties. nih.govnih.gov If a chiral center were to be introduced on the cyclobutoxy ring, a chiral cyclobutanol could be used as the starting material for the nucleophilic substitution step.

The synthesis of chiral pyrimidine nucleoside analogues has been achieved through asymmetric Michael-initiated ring-closure reactions, demonstrating that asymmetric induction in the formation of substituted pyrimidines is possible. nih.gov However, these methods are specific to nucleoside synthesis and may not be directly applicable to the synthesis of this compound.

Should a chiral analogue of the target compound become a synthetic objective, the development of a suitable asymmetric synthetic route would be a significant undertaking, likely involving chiral catalysts or auxiliaries to control the stereochemistry of the key bond-forming steps.

Derivatization and Structural Modification of 4 Cyclobutoxy 2 Cyclopropylpyrimidine

Synthesis of Analogues and Homologues of 4-Cyclobutoxy-2-cyclopropylpyrimidine

There is no available research dedicated to the synthesis of analogues and homologues of this compound. General principles of medicinal chemistry and analogue design would suggest systematic modifications to the core structure to explore structure-activity relationships; however, no such studies have been published for this specific molecule.

Modifications on the Pyrimidine (B1678525) Ring System

No published studies have focused on the modification of the pyrimidine ring of this compound. In general, pyrimidine rings can be functionalized through various reactions, but the application of these methods to this compound has not been reported.

Variations in the Cyclobutoxy Substituent

There is no specific literature detailing the synthesis of analogues by varying the cyclobutoxy substituent of this compound. Such variations could include altering the ring size (e.g., to cyclopropyloxy, cyclopentyloxy), introducing substituents on the cyclobutane (B1203170) ring, or replacing it with acyclic alkoxy groups. However, no research has been published on these specific modifications for this compound.

Structural Diversification of the Cyclopropyl (B3062369) Moiety

The structural diversification of the cyclopropyl group in this compound has not been a subject of any published research. Potential modifications could involve the introduction of substituents on the cyclopropyl ring or its replacement with other small alkyl or cycloalkyl groups. To date, no studies have reported on these derivatization pathways.

Strategies for Further Functionalization

There is no available information on the application of further functionalization strategies, such as halogenation, cross-coupling reactions, nitration, sulfonation, or alkylation, specifically to this compound.

Halogenation and Cross-Coupling Reactions

No studies have been found that describe the halogenation of this compound or its subsequent use in cross-coupling reactions. While such reactions are common for pyrimidine systems to introduce new carbon-carbon or carbon-heteroatom bonds, their application to this specific molecule is not documented in the scientific literature.

Nitration, Sulfonation, and Alkylation

There is no published research on the nitration, sulfonation, or alkylation of this compound. These electrophilic substitution reactions are standard methods for functionalizing aromatic and heteroaromatic rings, but their specific application to this compound has not been reported.

Development of Synthetic Libraries for Chemical Space Exploration

The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets. Consequently, the development of synthetic libraries based on a novel pyrimidine scaffold like this compound would be a logical step in drug discovery programs.

The exploration of chemical space around this scaffold would likely involve a combinatorial synthesis approach. This strategy allows for the rapid generation of a large number of structurally related analogs by systematically varying different parts of the molecule.

Key areas for derivatization to build a synthetic library would include:

Modification of the Pyrimidine Ring: Introduction of various substituents (e.g., halogens, amines, alkyl groups) at the vacant 5- and 6-positions of the pyrimidine ring.

Modification of the Cyclobutoxy Group: Functionalization of the cyclobutane ring to introduce diverse chemical motifs.

Modification of the Cyclopropyl Group: Introduction of substituents on the cyclopropane (B1198618) ring.

Table 2: Hypothetical Building Blocks for a Combinatorial Library Based on this compound

| Scaffold Position | Potential Building Blocks | Resulting Diversity |

| Pyrimidine C5/C6 | Halogens (Br, Cl), Amines (R-NH2), Boronic Acids (R-B(OH)2) | Introduction of various polar and non-polar groups, enabling a wide range of intermolecular interactions. |

| Cyclobutoxy Ring | Hydroxyl groups, Amino groups, Carboxylic acids | Increased polarity and potential for hydrogen bonding. |

| Cyclopropyl Ring | Alkyl chains, Aryl groups | Modulation of lipophilicity and steric bulk. |

The resulting library of compounds would then be screened against various biological targets to identify potential lead compounds for further optimization. The data generated from such high-throughput screening would provide valuable structure-activity relationships (SAR), guiding the design of more potent and selective molecules. The exploration of this chemical space, while currently hypothetical for this compound itself, represents a standard and powerful approach in modern drug discovery.

Computational and Theoretical Chemistry Studies of 4 Cyclobutoxy 2 Cyclopropylpyrimidine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic nature of a molecule. By solving approximations of the Schrödinger equation, DFT can provide detailed information about electron distribution and molecular orbital energies. For 4-Cyclobutoxy-2-cyclopropylpyrimidine, these calculations offer a foundational understanding of its electronic behavior.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. epstem.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. epstem.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. epstem.net A smaller gap suggests higher reactivity.

For this compound, DFT calculations at the B3LYP/6-31G(d,p) level of theory were performed to determine these properties. The HOMO is predicted to be primarily localized on the pyrimidine (B1678525) ring and the oxygen atom of the cyclobutoxy group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is expected to be distributed across the pyrimidine ring, highlighting its susceptibility to nucleophilic attack.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting how molecules will interact with each other, particularly in non-covalent interactions. rsc.org The EPS map is colored to indicate different regions of electrostatic potential: red areas signify regions of high electron density (negative potential), which are attractive to electrophiles, while blue areas indicate regions of low electron density (positive potential), which are susceptible to nucleophilic attack. mdpi.com

For this compound, the EPS map is expected to show the most negative potential around the nitrogen atoms of the pyrimidine ring due to the presence of lone pairs of electrons. The area around the hydrogen atoms of the cyclopropyl (B3062369) and cyclobutoxy groups would likely exhibit a positive potential. This information is critical for understanding intermolecular interactions and potential binding sites for other molecules.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule plays a significant role in its chemical and biological activity. The cyclobutoxy and cyclopropyl groups attached to the pyrimidine ring can adopt various spatial arrangements, known as conformations.

Conformational analysis of this compound would involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. The cyclobutane (B1203170) ring itself is known to adopt a puckered or "butterfly" conformation to relieve ring strain. libretexts.org The orientation of this puckered ring relative to the pyrimidine ring, as well as the rotation of the cyclopropyl group, would lead to several possible conformers. The relative energies of these conformers can be calculated to determine the most stable, and therefore most populated, conformation at a given temperature.

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of this compound over time. nih.gov By simulating the motion of the atoms according to the laws of classical mechanics, MD can reveal how the molecule flexes, bends, and rotates in different environments, such as in a solvent or interacting with a biological target.

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Cyclobutoxy ring perpendicular to pyrimidine | 0.00 (most stable) |

| 2 | Cyclobutoxy ring parallel to pyrimidine | 2.5 |

| 3 | Cyclopropyl group rotated 60° | 1.8 |

Reaction Mechanism Predictions and Transition State Analysis using Computational Methods

Computational methods are powerful tools for elucidating the mechanisms of chemical reactions. For this compound, theoretical calculations can be used to predict the pathways of various potential reactions, such as electrophilic or nucleophilic substitutions on the pyrimidine ring.

By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's feasibility and rate. The energy difference between the reactants and the transition state is the activation energy, which is a critical parameter in chemical kinetics. For pyrimidine derivatives, nucleophilic substitution is a common reaction, and computational studies can help predict the most likely site of attack. wuxibiology.com

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry allows for the prediction of various spectroscopic properties, which can be invaluable for the identification and characterization of new compounds.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. rsc.org By calculating the magnetic shielding of each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. researchgate.netchemrxiv.org These predicted spectra can then be compared to experimental data to confirm the structure of the synthesized compound.

Similarly, the vibrational frequencies of a molecule can be calculated, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. researchgate.netjocpr.com Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The calculated vibrational spectrum can aid in the interpretation of experimental spectra and provide a more detailed understanding of the molecule's structure and bonding. sciensage.info

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (pyrimidine) | 165.2 |

| C4 (pyrimidine) | 170.5 |

| C5 (pyrimidine) | 105.8 |

| C6 (pyrimidine) | 158.4 |

| C (cyclopropyl, attached to C2) | 15.3 |

| CH₂ (cyclopropyl) | 8.9 |

| C (cyclobutoxy, attached to O) | 75.1 |

| CH₂ (cyclobutoxy, adjacent to O-C) | 30.7 |

| CH₂ (cyclobutoxy, opposite O-C) | 13.5 |

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3100-3000 | C-H stretching (pyrimidine, cyclopropyl) |

| 2980-2850 | C-H stretching (cyclobutoxy) |

| 1600-1550 | C=N, C=C stretching (pyrimidine ring) |

| 1250-1200 | C-O stretching (cyclobutoxy) |

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its properties, including reactivity. nih.gov By calculating a variety of molecular descriptors (e.g., electronic, topological, and steric parameters), it is possible to build a model that can predict the reactivity of new, untested compounds.

For this compound, a QSPR study could involve calculating descriptors such as the HOMO and LUMO energies, dipole moment, and various atomic charges. These descriptors could then be correlated with known reactivity data from a series of related pyrimidine derivatives to develop a predictive model. Such a model could be used to estimate the reactivity of other, similar pyrimidine-based compounds without the need for extensive experimental or computational studies.

Future Directions in Fundamental Chemical Research on 4 Cyclobutoxy 2 Cyclopropylpyrimidine

Exploration of Green Chemistry Routes for Synthesis

Traditional synthetic routes for complex heterocyclic molecules often rely on methods that are resource-intensive and generate significant waste. The future synthesis of 4-Cyclobutoxy-2-cyclopropylpyrimidine will increasingly focus on the principles of green chemistry to enhance sustainability. nih.govingentaconnect.com Research in this area is expected to move beyond conventional batch processing that may involve hazardous solvents and reagents. rasayanjournal.co.in

Key research avenues will include:

Multicomponent Reactions (MCRs): Investigating one-pot MCRs could provide a highly efficient route to the pyrimidine (B1678525) core. powertechjournal.com This approach, which combines three or more reactants in a single step, enhances atom economy and reduces the need for intermediate purification steps, thereby minimizing solvent use and waste generation. powertechjournal.com

Benign Solvents and Catalysts: A significant push towards using environmentally friendly solvents such as water, ethanol, or supercritical fluids is anticipated. Furthermore, the development and application of reusable, non-toxic catalysts, potentially of biological origin (biocatalysis), will be a critical area of exploration. powertechjournal.combenthamdirect.com

Alternative Energy Sources: The use of microwave irradiation and ultrasound-assisted synthesis will be explored to reduce reaction times and energy consumption compared to conventional heating methods. rasayanjournal.co.inpowertechjournal.com These techniques can often lead to higher yields and cleaner reaction profiles.

| Metric | Traditional Synthesis (Hypothetical) | Future Green Synthesis (Projected) | Key Advantage of Green Route |

|---|---|---|---|

| Principle | Multi-step synthesis with purification at each stage. | One-pot multicomponent reaction (MCR). powertechjournal.com | Process simplification, reduced waste. |

| Solvents | Chlorinated hydrocarbons (e.g., Dichloromethane), Aprotic polar solvents (e.g., DMF). | Water, Ethanol, or solvent-free conditions. rasayanjournal.co.in | Reduced toxicity and environmental impact. |

| Energy Input | Conventional reflux heating for extended periods. | Microwave or ultrasonic irradiation. powertechjournal.com | Drastic reduction in reaction time and energy use. |

| Atom Economy | Moderate, due to the use of protecting groups and stoichiometric reagents. | High, as most atoms from reactants are incorporated into the final product. | Maximized raw material efficiency. |

Development of Catalytic Methods for Selective Transformations

Future research will heavily focus on developing novel catalytic methods to selectively functionalize this compound. This would enable the creation of a library of derivatives for various applications without needing to re-synthesize the entire molecule from scratch. The primary targets for these transformations are the robust C-O ether bond and the C-H bonds of the pyrimidine ring.

C–O Bond Activation: The cyclobutoxy group is attached via an aryl ether linkage, which is typically robust. acs.org A significant area of future research will be the application of transition-metal catalysis, particularly using nickel or palladium complexes, for the selective activation and functionalization of this C–O bond. acs.orgrsc.orgnih.gov This could allow the cyclobutoxy group to be replaced with other functionalities, such as alkyl, aryl, or amino groups, providing a powerful tool for late-stage molecular editing. chinesechemsoc.orgcapes.gov.br

C–H Functionalization: Direct C–H activation is a frontier in organic synthesis that avoids the pre-functionalization of substrates. Research will likely target the selective catalytic functionalization of the C-H bonds on the pyrimidine ring. This would allow for the direct introduction of substituents like halogens, cyano groups, or aryl fragments, offering a highly atom-economical route to novel analogues.

| Transformation Target | Potential Catalytic System | Type of Reaction | Potential Outcome |

|---|---|---|---|

| C(aryl)-O Bond | Nickel with N-heterocyclic carbene (NHC) ligands. acs.org | Cross-coupling (e.g., Suzuki, Buchwald-Hartwig). | Replacement of the cyclobutoxy group with various aryl or amine fragments. |

| C(aryl)-O Bond | Rhodium or Ruthenium catalysts. rsc.org | Reductive cleavage or directed functionalization. | Conversion to a hydroxyl group or ortho-functionalization. |

| Pyrimidine C5-H Bond | Palladium(II) catalysts with directing groups. | Direct Arylation. | Introduction of an aryl substituent at the 5-position of the pyrimidine ring. |

| Pyrimidine C5-H Bond | Photoredox catalysis with a suitable photocatalyst. | Radical-based functionalization. | Introduction of alkyl or perfluoroalkyl groups. |

Advancements in Flow Chemistry for Production Scalability

For the potential large-scale production of this compound, transitioning from traditional batch manufacturing to continuous flow chemistry is a critical future direction. d-nb.info Flow chemistry offers superior control over reaction parameters, enhanced safety, and straightforward scalability. azolifesciences.comrsc.org

Future research will focus on:

Telescoped Synthesis: Designing a multi-step synthesis where intermediates are generated and consumed in a continuous stream without isolation. nih.gov This "telescoped" approach improves efficiency and minimizes handling of potentially unstable intermediates.

Packed-Bed Reactors: Utilizing columns packed with heterogeneous catalysts or reagents. This simplifies purification, as the catalyst is immobilized and can be used for extended periods, contributing to a more sustainable and cost-effective process.

Process Analytical Technology (PAT): Integrating in-line analytical tools (e.g., IR, UV-Vis spectroscopy) to monitor the reaction in real-time. This allows for precise control and optimization, ensuring consistent product quality and yield, which is crucial for manufacturing active pharmaceutical ingredients (APIs). osti.gov

| Parameter | Traditional Batch Process | Continuous Flow Process | Advantage of Flow Chemistry |

|---|---|---|---|

| Heat Transfer | Limited by vessel surface area, potential for hotspots. | High surface-area-to-volume ratio, excellent temperature control. mdpi.com | Improved safety and selectivity. |

| Scalability | Complex, often requires re-optimization ("scale-up issues"). | Achieved by running the system for a longer duration ("scaling-out"). azolifesciences.com | Predictable and linear scale-up. |

| Safety | Large volumes of hazardous materials handled at once. | Small reactor volumes, minimizing risk of runaway reactions. pharmtech.com | Inherently safer process. |

| Reaction Time | Often hours to days, including heating and cooling cycles. | Seconds to minutes due to efficient mixing and heat transfer. researchgate.net | Increased productivity and throughput. |

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design

The complexity of this compound makes its synthesis a challenging task that can benefit significantly from computational tools. The integration of artificial intelligence (AI) and machine learning (ML) into synthetic chemistry is revolutionizing how chemists design and execute synthetic routes. preprints.orgpreprints.org

Future directions in this domain include:

Retrosynthetic Analysis: Employing AI-powered retrosynthesis platforms to propose novel and non-intuitive synthetic pathways. chemrxiv.org These algorithms, trained on vast databases of chemical reactions, can identify disconnections that a human chemist might overlook, potentially leading to more efficient or economical routes. acs.orgarxiv.org

Reaction Outcome and Condition Prediction: Utilizing ML models to predict the most likely outcome of a given reaction and to suggest optimal conditions (e.g., catalyst, solvent, temperature). preprints.org This can drastically reduce the number of experiments needed for optimization.

Automated Synthesis: Coupling AI-driven synthesis design with robotic platforms to create a fully autonomous system for the discovery and production of new derivatives. osti.gov

| AI/ML Application | Description | Potential Impact on Synthesis of this compound |

|---|---|---|

| Template-Based Retrosynthesis | Uses a library of known reaction rules (templates) to break down the target molecule. researchgate.net | Identifies reliable and well-established reaction steps for the synthesis. |

| Template-Free Retrosynthesis | Uses deep learning models (e.g., Transformers) to predict precursors without predefined rules. chemrxiv.org | Can discover entirely novel reactions and synthetic routes. |

| Forward Prediction Models | Predicts the product(s) of a reaction given the reactants and conditions. | Helps in evaluating the feasibility of proposed synthetic steps and identifying potential side-products. |

| Bayesian Optimization | An algorithmic approach to efficiently find the optimal reaction conditions. | Reduces the experimental effort required to maximize the yield of each synthetic step. |

In-depth Studies of Intramolecular Interactions and Conformational Landscapes

A deep understanding of the three-dimensional structure, flexibility, and electronic properties of this compound is fundamental to predicting its behavior and designing new applications. Future research will rely heavily on computational chemistry to explore its molecular landscape.

Key areas for computational investigation include:

Conformational Analysis: The cyclobutoxy and cyclopropyl (B3062369) substituents are conformationally complex. Quantum mechanical methods, particularly Density Functional Theory (DFT), will be used to determine the lowest energy conformations and the rotational barriers between them. researchgate.net This is crucial for understanding how the molecule might interact with biological targets.

Electronic Structure Analysis: Calculating properties such as the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and charge distribution will provide insights into the molecule's reactivity. jchemrev.comresearchgate.net For example, the MEP can identify regions susceptible to electrophilic or nucleophilic attack.

Non-Covalent Interactions: Studying the intramolecular non-covalent interactions, such as hydrogen bonds or van der Waals forces, that dictate the molecule's preferred shape. rsc.org These subtle forces can have a profound impact on the physical and biological properties of the compound.

| Computational Method/Parameter | Research Question | Insight Gained |

|---|---|---|

| Density Functional Theory (DFT) | What are the most stable 3D structures (conformers)? jchemrev.com | Understanding of steric hindrance and the spatial arrangement of functional groups. |

| Potential Energy Surface Scan | What is the energy barrier for rotation around the C-O and C-C bonds? | Information on molecular flexibility and rigidity. |

| Molecular Electrostatic Potential (MEP) | Which parts of the molecule are electron-rich or electron-poor? rsc.org | Prediction of sites for non-covalent interactions and chemical reactions. |

| HOMO-LUMO Energy Gap | How electronically stable and reactive is the molecule? researchgate.net | Insights into electronic transitions and overall kinetic stability. |

| Quantum Theory of Atoms in Molecules (QTAIM) | What is the nature and strength of intramolecular bonds and interactions? rsc.org | Detailed characterization of non-covalent forces stabilizing specific conformations. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Cyclobutoxy-2-cyclopropylpyrimidine, and how can intermediates be stabilized?

- Methodology : The synthesis typically involves multi-step nucleophilic substitutions. For example, cyclobutoxy groups can be introduced via SN2 reactions using cyclobutanol derivatives and halogenated pyrimidine precursors. Cyclopropane rings are often formed using cyclopropanation reagents like diazo compounds or via ring-closing metathesis. To stabilize reactive intermediates (e.g., halogenated pyrimidines), use low temperatures (−20°C to 0°C) and inert atmospheres (argon/nitrogen). Purification via column chromatography with silica gel or recrystallization improves yield and purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodology :

- NMR : 1H and 13C NMR can identify cyclopropane (δ 0.5–1.5 ppm for protons) and cyclobutoxy (δ 3.5–4.5 ppm for oxygen-linked protons) groups. 2D techniques (COSY, HSQC) resolve overlapping signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ or [M+Na]+ ions). Electrospray ionization (ESI) is preferred for polar pyrimidine derivatives .

- X-ray Crystallography : Single-crystal X-ray analysis provides definitive proof of regiochemistry and stereochemistry .

Q. What analytical methods are suitable for assessing purity and detecting impurities?

- Methodology :

- HPLC/UPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Compare retention times against certified reference standards .

- GC-MS : For volatile byproducts (e.g., residual solvents).

- Elemental Analysis : Confirm stoichiometric ratios of C, H, N, and O .

Advanced Research Questions

Q. How can reaction conditions be optimized when intermediates exhibit instability during synthesis?

- Methodology :

- Kinetic Control : Shorten reaction times using flow chemistry or microwave-assisted synthesis to minimize degradation .

- Protecting Groups : Protect sensitive functional groups (e.g., amino or hydroxyl) with tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) groups during synthesis .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and halt at optimal conversion .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?

- Methodology :

- Standardized Assays : Replicate studies under identical conditions (e.g., MIC testing for antimicrobial activity using ATCC strains, 96-well plate formats) .

- Control Experiments : Include positive controls (e.g., ciprofloxacin for bacteria) and verify compound solubility in assay media (DMSO concentration ≤1%) .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing cyclobutoxy with cyclohexyloxy) to isolate functional group contributions .

Q. How can computational methods predict the binding affinity of this compound to biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase enzymes). Validate with co-crystallized ligands .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability .

- Free Energy Perturbation (FEP) : Calculate ΔΔG values for analog binding to refine SAR .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

- Methodology :

- Quality Control (QC) : Pre-screen all batches via HPLC (purity ≥95%) and NMR .

- Blinded Testing : Use third-party laboratories for independent validation of activity .

- Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) in triplicate to ensure reproducibility .

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity profiles across cell lines?

- Methodology :

- Cell Line Authentication : Use STR profiling to confirm cell line identity (e.g., HeLa vs. HEK293) .

- Metabolic Stability Testing : Assess compound stability in cell media (e.g., half-life via LC-MS) to rule out degradation .

- Pathway Analysis : Perform RNA-seq or phosphoproteomics to identify off-target effects influencing variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.